molecular formula C9H13NO B12890231 1-(1H-Pyrrol-1-yl)pentan-1-one

1-(1H-Pyrrol-1-yl)pentan-1-one

Cat. No.: B12890231
M. Wt: 151.21 g/mol
InChI Key: ITECNXNQETYOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrrol-1-yl)pentan-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring attached to a pentanone chain. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-Pyrrol-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with pentanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Another method involves the use of pyrrole-2-carbaldehyde as a starting material, which is then reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Pyrrol-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1H-Pyrrol-1-yl)pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-1-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(1H-Pyrrol-1-yl)pentan-1-one can be compared with other pyrrole derivatives:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-pyrrol-1-ylpentan-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-6-9(11)10-7-4-5-8-10/h4-5,7-8H,2-3,6H2,1H3

InChI Key

ITECNXNQETYOSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.